molecular formula C22H26N4O5 B2676239 N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049570-94-6

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2676239
CAS No.: 1049570-94-6
M. Wt: 426.473
InChI Key: KGTVNCQRCXFJGN-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, a 4-methoxyphenyl group, and a piperazin-1-yl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Pd-catalyzed C-N cross-coupling . The Se-Se bond in diselenide was cleaved with sodium borohydride or rongalite followed by the addition of suitable electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Heterocyclic Compound Synthesis : Research on related benzodioxole and piperazine derivatives has led to the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. These compounds exhibit significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic, and anti-inflammatory activities, suggesting their potential application in developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Antimicrobial Activities : Derivatives of 1,2,4-triazole and related piperazine compounds have been synthesized and evaluated for their antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

  • Alpha 1A/D-Adrenergic Receptor Antagonism : Studies on N-phenylpiperazine derivatives have identified compounds with potent alpha 1A/D-adrenergic receptor blocking properties. These findings suggest potential applications in treating conditions related to alpha-adrenergic receptor activity (Romeiro et al., 2011).

  • Dopamine Receptor Ligands : Research focusing on the modification of benzamide derivatives has led to the identification of compounds with high affinity for dopamine D3 receptors. These findings could inform the development of new treatments for disorders involving the dopamine system (Leopoldo et al., 2002).

  • Enantioselective Synthesis : Studies have demonstrated the synthesis of enantiopure piperazines and ketopiperazines from vicinal N-sulfinyl diamines, highlighting the importance of chirality in developing compounds with specific pharmacological activities (Viso et al., 2006).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown anticancer activity. For example, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Future Directions

The future directions for this compound could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Additionally, these compounds could be used for the significant detection of heavy metal ions .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-29-18-5-3-17(4-6-18)26-12-10-25(11-13-26)9-8-23-21(27)22(28)24-16-2-7-19-20(14-16)31-15-30-19/h2-7,14H,8-13,15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTVNCQRCXFJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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